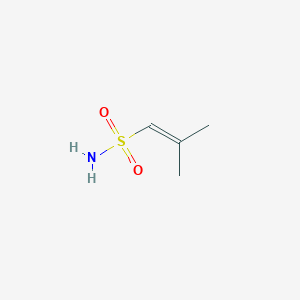![molecular formula C11H24N2 B15146556 [4-(2-Methylbutan-2-yl)cyclohexyl]hydrazine CAS No. 1016536-32-5](/img/structure/B15146556.png)
[4-(2-Methylbutan-2-yl)cyclohexyl]hydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-(2-Methylbutan-2-yl)cyclohexyl]hydrazine is a chemical compound with the molecular formula C11H24N2 It is a hydrazine derivative, characterized by the presence of a cyclohexyl ring substituted with a 2-methylbutan-2-yl group and a hydrazine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [4-(2-Methylbutan-2-yl)cyclohexyl]hydrazine typically involves the reaction of cyclohexanone with 2-methyl-2-butanol in the presence of a suitable catalyst to form the corresponding cyclohexyl derivative. This intermediate is then reacted with hydrazine hydrate under controlled conditions to yield the final product. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
[4-(2-Methylbutan-2-yl)cyclohexyl]hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The hydrazine moiety can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce cyclohexylamines. Substitution reactions can lead to a variety of substituted hydrazine derivatives.
Applications De Recherche Scientifique
[4-(2-Methylbutan-2-yl)cyclohexyl]hydrazine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of [4-(2-Methylbutan-2-yl)cyclohexyl]hydrazine involves its interaction with specific molecular targets and pathways. The hydrazine moiety can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The compound may also interact with enzymes and receptors, modulating their activity and influencing cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexylhydrazine: A simpler hydrazine derivative with a cyclohexyl group.
2-Methylbutylhydrazine: A hydrazine derivative with a 2-methylbutyl group.
Cyclohexylmethylhydrazine: A compound with both cyclohexyl and methyl groups attached to the hydrazine moiety.
Uniqueness
[4-(2-Methylbutan-2-yl)cyclohexyl]hydrazine is unique due to the presence of both a cyclohexyl ring and a 2-methylbutan-2-yl group, which confer distinct chemical and physical properties. This structural uniqueness makes it valuable for specific applications and research studies.
Propriétés
Numéro CAS |
1016536-32-5 |
|---|---|
Formule moléculaire |
C11H24N2 |
Poids moléculaire |
184.32 g/mol |
Nom IUPAC |
[4-(2-methylbutan-2-yl)cyclohexyl]hydrazine |
InChI |
InChI=1S/C11H24N2/c1-4-11(2,3)9-5-7-10(13-12)8-6-9/h9-10,13H,4-8,12H2,1-3H3 |
Clé InChI |
WXMWDVWQHLJOGT-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)(C)C1CCC(CC1)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


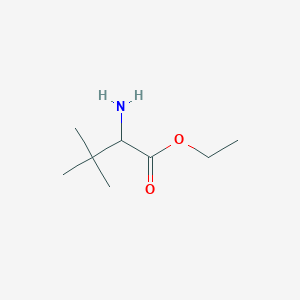
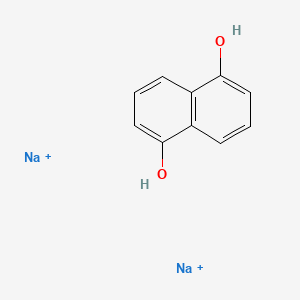
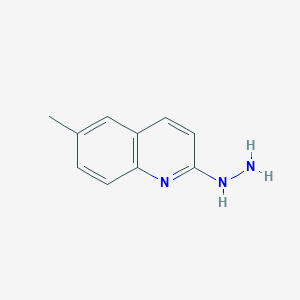

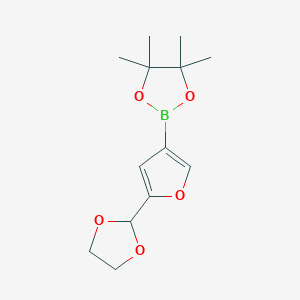
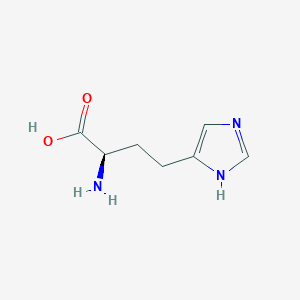
![6-bromo-2-[2-(4-methoxyphenyl)ethenyl]quinoline-4-carboxylic acid](/img/structure/B15146527.png)
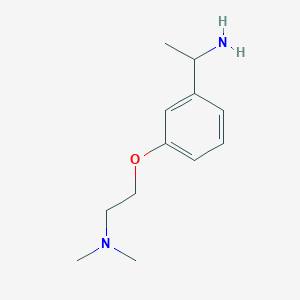
![(2S,3S,4R,4As,6aS,6bR,8aR,11S,12S,12aR,14aS,14bS)-2,3,12-trihydroxy-4,6a,6b,11,12,14b-hexamethyl-8a-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,11,12a,14,14a-tetradecahydropicene-4-carboxylic acid](/img/structure/B15146535.png)

![[(2R,3R,4R,5S,6S)-2-[[(2R,3R,4S,5R,6S)-6-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-3,5-dihydroxy-6-methyloxan-4-yl] 4-hydroxy-3,5-dimethoxybenzoate](/img/structure/B15146561.png)
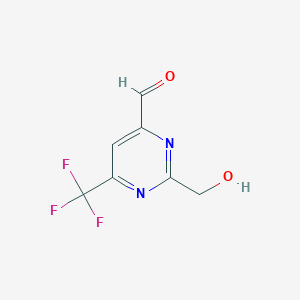
![Sodium 2-[(3-bromo-4-hydroxyphenyl)(3-bromo-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonate](/img/structure/B15146579.png)
